

5-Methoxyindole: A Technical Guide to Solubility and Stability for Researchers

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Compound of Interest

Compound Name: 5-Methoxyindole

Cat. No.: B015748

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This technical guide provides a comprehensive overview of the solubility and stability of **5-Methoxyindole**, a key intermediate in the synthesis of melatonin and a compound of interest for its potential therapeutic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to 5-Methoxyindole

5-Methoxyindole is an organic compound that serves as a fundamental building block for a variety of biologically active molecules. It is notably the core structure of melatonin and is investigated for its own endogenous activities, including potential agonism at serotonin 5-HT₃ receptors and as a ligand for PPAR γ .^[1] Its anti-cancer and anti-inflammatory properties are also subjects of ongoing research. Given its significance, a thorough understanding of its physicochemical properties is crucial for its application in research and development.

Solubility Profile

The solubility of **5-Methoxyindole** is a critical parameter for its handling, formulation, and application in various experimental settings. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, this section summarizes the existing information and provides a general protocol for its determination.

Summary of Known Solubilities

The solubility of **5-Methoxyindole** has been qualitatively and quantitatively described in several common laboratory solvents.

| Solvent | Solubility | Notes |
|---|------------------------------------|--|
| Water | Insoluble ^[1] | Sparingly soluble according to some sources. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (679.49 mM) | Ultrasonic assistance may be needed for dissolution. ^[2] ^[3] |
| Methanol | Soluble | - |
| Chloroform | Soluble | - |
| Acetone | Forms a clear solution at 5% (w/v) | - |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (16.99 mM) | A clear solution is obtained. ^[2] |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (16.99 mM) | A clear solution is obtained. |
| In vivo formulation (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (16.99 mM) | A clear solution is obtained. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized method for determining the equilibrium solubility of **5-Methoxyindole**.

Objective: To determine the saturation solubility of **5-Methoxyindole** in a given solvent at a specific temperature.

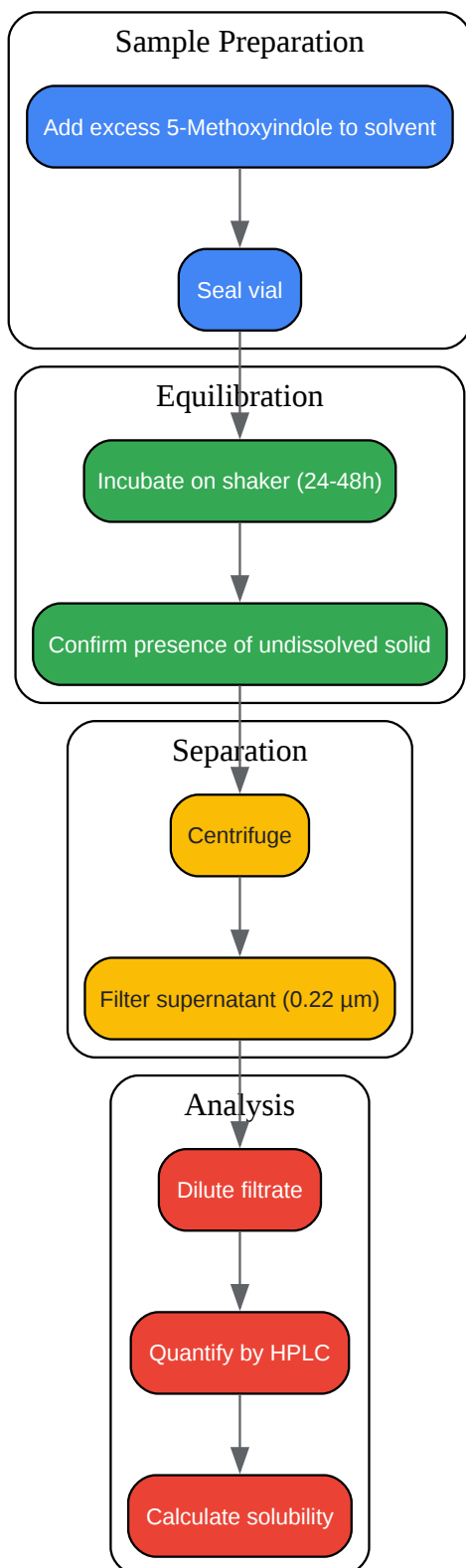
Materials:

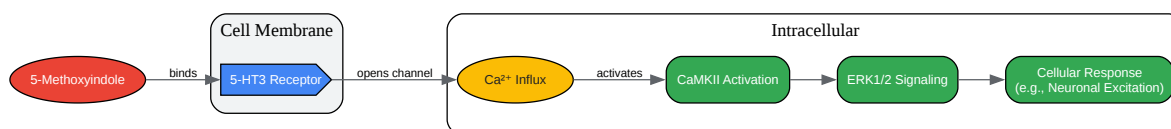
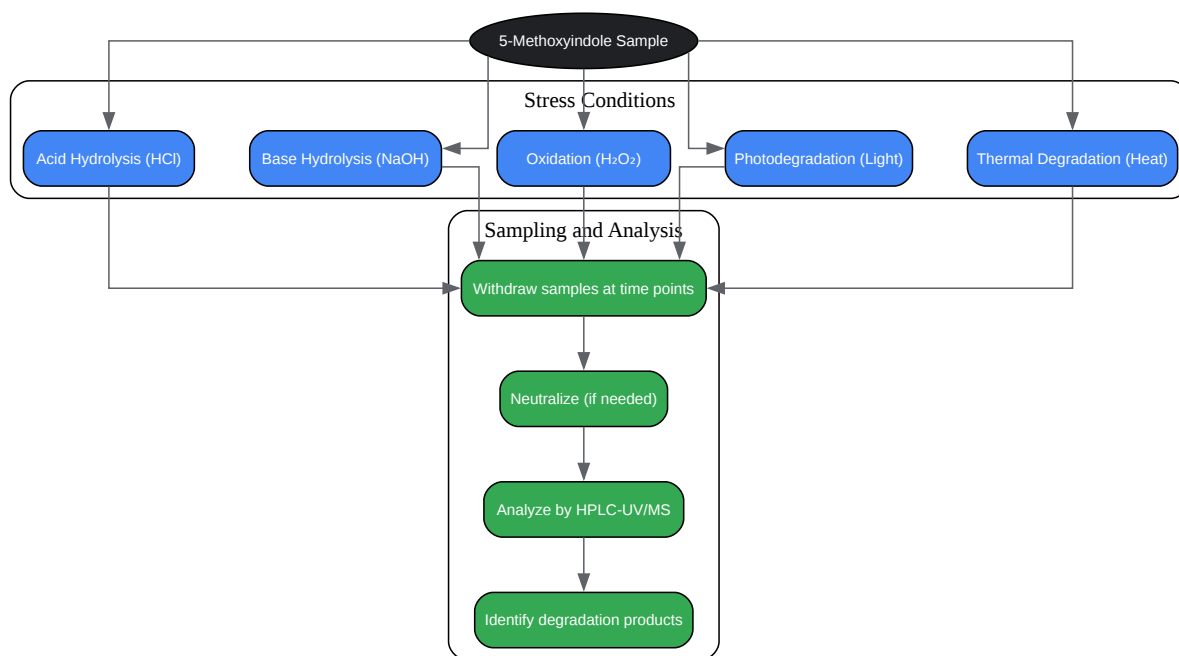
- **5-Methoxyindole** powder
- Selected solvent (e.g., ethanol, methanol, acetone, chloroform)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 μm , PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

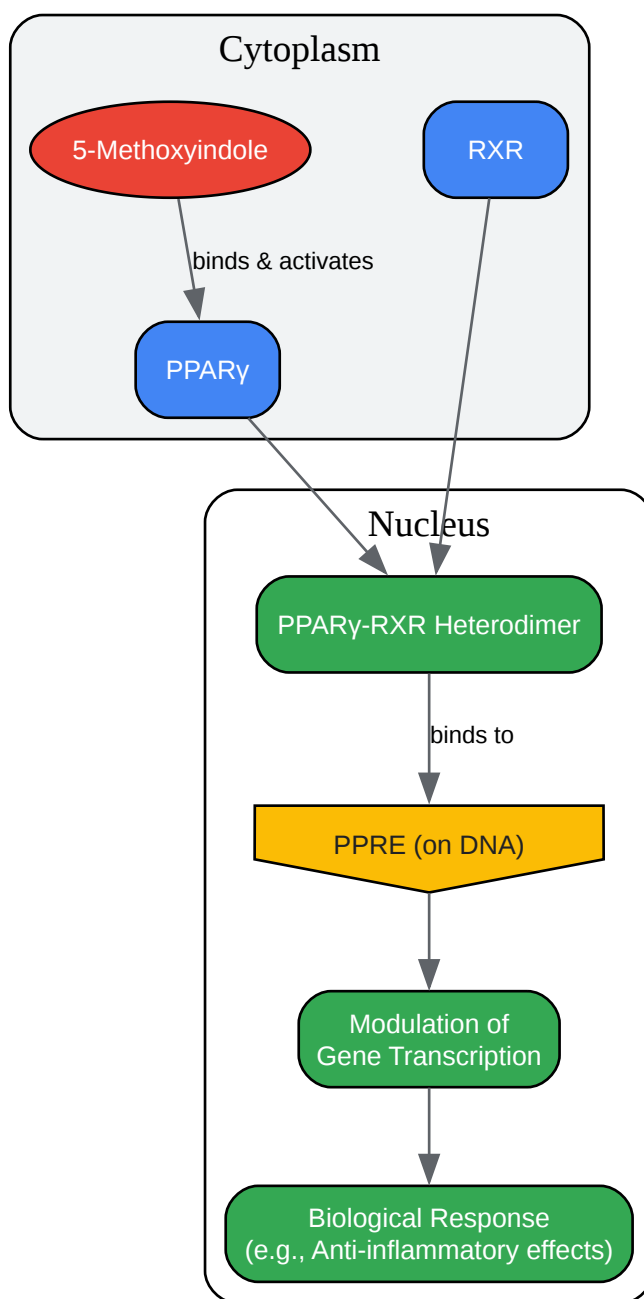
Procedure:

- Add an excess amount of **5-Methoxyindole** powder to a glass vial containing a known volume of the solvent.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
- Centrifuge the vial at a high speed to pellet the excess solid.
- Carefully withdraw the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining particulates.

- Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
- Quantify the concentration of **5-Methoxyindole** in the diluted sample using a validated HPLC method.
- Calculate the original solubility in mg/mL or mol/L.







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